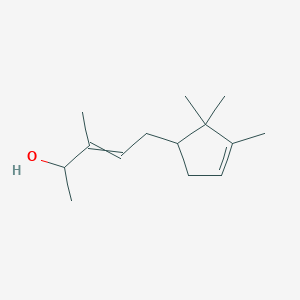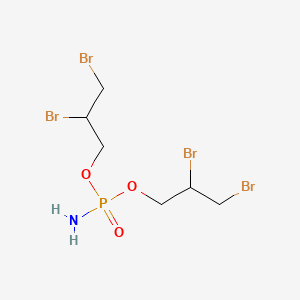
Bis(2,3-dibromopropyl)phosphoramidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,3-dibromopropyl)phosphoramidate is an organophosphorus compound known for its flame-retardant properties. It is a derivative of phosphoramidates, which are characterized by the presence of a single covalent bond between a tetracoordinate phosphorus atom and a tricoordinate nitrogen atom. This compound is particularly significant in the field of materials science due to its ability to enhance the fire resistance of various materials, including plastics and textiles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,3-dibromopropyl)phosphoramidate can be achieved through several methods. One common approach involves the reaction of 2,3-dibromopropanol with phosphorus oxychloride, followed by the addition of ammonia or an amine to form the phosphoramidate linkage. The reaction typically requires controlled conditions, including low temperatures and an inert atmosphere, to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined under carefully monitored conditions. The process may include steps such as purification and crystallization to ensure the final product meets the required purity standards. The use of advanced analytical techniques, such as high-performance liquid chromatography, is common to verify the compound’s composition and quality.
Chemical Reactions Analysis
Types of Reactions
Bis(2,3-dibromopropyl)phosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphoramidate group to a phosphine oxide.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions include various phosphoric acid derivatives, phosphine oxides, and substituted phosphoramidates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(2,3-dibromopropyl)phosphoramidate has a wide range of applications in scientific research:
Chemistry: It is used as a flame retardant in the synthesis of polymers and other materials.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects on living organisms.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is widely used in the production of flame-retardant materials, including textiles, plastics, and coatings.
Mechanism of Action
The mechanism by which bis(2,3-dibromopropyl)phosphoramidate exerts its flame-retardant effects involves the formation of a protective char layer on the material’s surface. This layer acts as a barrier, preventing the spread of flames and reducing the release of flammable gases. The compound’s molecular targets include the polymer chains in the material, where it interacts to form stable, non-flammable structures.
Comparison with Similar Compounds
Similar Compounds
Tris(2,3-dibromopropyl)phosphate: Another flame retardant with similar properties but different chemical structure.
Tetrabromobisphenol A bis(2,3-dibromopropyl ether): A widely used flame retardant in electronic products and textiles.
Uniqueness
Bis(2,3-dibromopropyl)phosphoramidate is unique due to its specific phosphoramidate linkage, which provides distinct chemical and physical properties compared to other flame retardants. Its ability to form stable, non-flammable structures makes it particularly effective in enhancing the fire resistance of materials.
Properties
CAS No. |
70555-34-9 |
|---|---|
Molecular Formula |
C6H12Br4NO3P |
Molecular Weight |
496.75 g/mol |
IUPAC Name |
1-[amino(2,3-dibromopropoxy)phosphoryl]oxy-2,3-dibromopropane |
InChI |
InChI=1S/C6H12Br4NO3P/c7-1-5(9)3-13-15(11,12)14-4-6(10)2-8/h5-6H,1-4H2,(H2,11,12) |
InChI Key |
UQXDKQGMBCNGMT-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CBr)Br)OP(=O)(N)OCC(CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-methylpiperidin-1-yl)-2-[(8-propan-2-yl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone](/img/structure/B13809603.png)
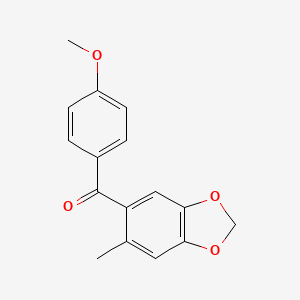
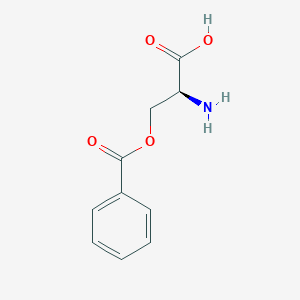
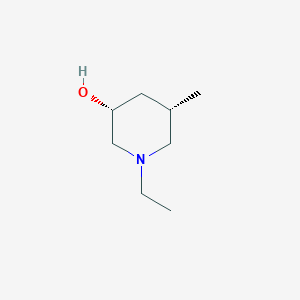
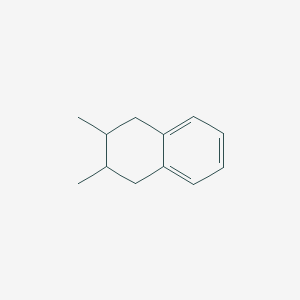
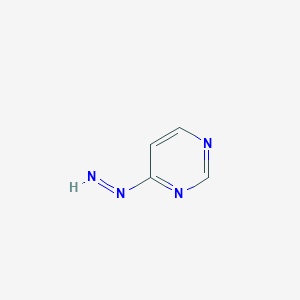
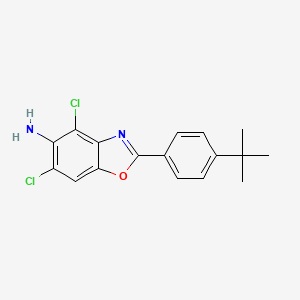
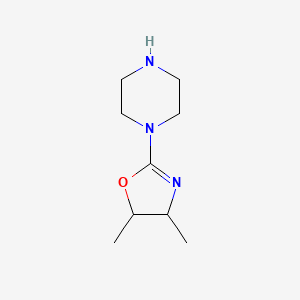
![N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide](/img/structure/B13809651.png)
![4-(Hydroxymethyl)-2,5,9-trimethyl-7H-furo[3,2-G]chromen-7-one](/img/structure/B13809664.png)

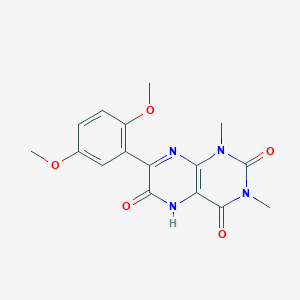
![[[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic acid](/img/structure/B13809681.png)
